3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine
Description
Properties
CAS No. |
436085-95-9 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3,7-dimethylpyrazolo[4,3-e][1,3,4]oxadiazine |
InChI |
InChI=1S/C6H6N4O/c1-3-5-6(10-7-3)11-4(2)8-9-5/h1-2H3 |
InChI Key |
PJOXGQJWXTXOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2C1=NN=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine can be achieved through several methods. One common approach involves the cyclization of acylhydrazides with allenoates. This method typically involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a [2 + 4] cycloaddition reaction with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction conditions often include the use of sodium nitrite (NaNO2) and nitric acid (HNO3) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of green and efficient one-pot synthesis methods can facilitate large-scale production .
Chemical Reactions Analysis
Table 1: Key Cyclization Methods
| Method | Reagents/Conditions | Yield (%) | Key Features |
|---|---|---|---|
| Hydrazone cyclization | Acylhydrazines, HCl/EtOH | 65–78 | Scalable, moderate purity |
| Sc(OTf)₃-catalyzed | Diaziridine, quinone, −25°C | ≤96 | Broad substrate scope |
Functionalization Reactions
The methyl groups at positions 3 and 7 enable further derivatization:
-
Nucleophilic substitution : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces alkyl chains at the pyrazole nitrogen, enhancing solubility for pharmaceutical applications.
-
Oxidation : Treatment with KMnO₄ in acidic media converts methyl substituents to carboxylic acids, enabling conjugation with bioactive molecules .
Table 2: Functionalization Outcomes
| Reaction Type | Reagents | Product Modification | Application |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃/DMF | N-Alkylation | Improved pharmacokinetics |
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid formation | Bioconjugation |
Mechanistic Insights
The compound’s reactivity is governed by:
-
Tautomerism : The pyrazole ring exhibits keto-enol tautomerism, influencing regioselectivity in electrophilic attacks .
-
Coordination chemistry : Transition metals (e.g., Fe) form complexes with the oxadiazine nitrogen, enabling catalytic applications in heterocycle synthesis .
Stability and Reactivity Trends
-
pH sensitivity : The oxadiazine ring undergoes hydrolysis above pH 9, limiting its use in alkaline formulations.
-
Thermal stability : Decomposition begins at 210°C, making it suitable for high-temperature reactions.
This reactivity profile positions 3,7-dimethylpyrazolo[4,3-e] oxadiazine as a versatile scaffold in medicinal chemistry and materials science, with ongoing research optimizing its synthetic accessibility and functional diversity .
Scientific Research Applications
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s potential biological activity is of interest for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms allows the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The exact pathways and targets depend on the specific application and functionalization of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,1-b][1,3,4]oxadiazine Derivatives
Pyrido-oxadiazines differ in their fused pyridine-oxadiazine core. For example, pyrido[2,1-b][1,3,4]oxadiazine-7-carboxylic acid (IC50 = 405 µg/mL against MCF-7) showed weaker anticancer activity compared to its dialdehyde chitosan composite (IC50 = 238 µg/mL), highlighting the role of functionalization in enhancing bioactivity . In contrast, 3,7-dimethylpyrazolo-oxadiazine’s methyl groups may improve metabolic stability or membrane permeability due to increased lipophilicity.
1,3,4-Oxadiazine Pyran Derivatives
Oxadiazine-pyran hybrids exhibit potent antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines . The pyran moiety introduces additional hydrogen-bonding capabilities, which may enhance target binding compared to the simpler pyrazolo-oxadiazine framework. However, the dimethylpyrazolo variant’s compact structure could offer synthetic advantages.
Thiadiazine and Other Heterocyclic Analogs
Replacing oxygen with sulfur in thiadiazines (e.g., pyridazino[4,3-e][1,3,4]thiadiazine) alters electronic properties and bioactivity. Thiadiazines are reported for antibacterial applications but may exhibit lower metabolic stability due to sulfur’s susceptibility to oxidation .
Anticancer Activity
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo-oxadiazines remains understudied, but pyrido-oxadiazine composites demonstrate that conjugation with biopolymers (e.g., chitosan) can enhance activity against resistant strains .
Key Routes for 1,3,4-Oxadiazines
- Cyclization of Hydrazide-Hydrazones : Used for pyrazolo-oxadiazines via sodium ethoxide-mediated reactions .
- One-Pot Synthesis: DMAP-catalyzed [2 + 4] cycloaddition of allenoates and N-acyldiazenes enables scalable production .
- Heterocyclization with α-Bromoketones : Yields diverse oxadiazine derivatives with substituent flexibility .
Comparative Efficiency
- Pyrido-oxadiazines require multi-step synthesis, including chitosan conjugation for enhanced activity .
- Pyrazolo-oxadiazines (e.g., 7-methyl-3-hydroxy derivative) are synthesized via bromination and cyclization, offering moderate yields .
Structural and Electronic Considerations
- Methyl Substituents : The 3,7-dimethyl groups in pyrazolo-oxadiazine may reduce polarity, enhancing bioavailability compared to hydroxylated analogs .
- Fused Ring Systems : Pyrazole fusion provides a rigid, planar structure conducive to intercalation or enzyme inhibition, whereas pyrido-oxadiazines offer extended conjugation for photodynamic applications .
Q & A
Q. What are the most efficient synthetic routes for 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine, and how can yield optimization be achieved?
The synthesis of pyrazolo-oxadiazine derivatives typically involves heterocyclization reactions. A scalable method is the one-pot synthesis from acylhydrazides and allenoates, which avoids isolation of intermediates like N-acyldiazenes and achieves yields up to 72% under optimized conditions (e.g., 1,4-dioxane solvent, reflux) . For comparison, traditional small-scale methods (e.g., using cyanoacetyl hydrazine with α-haloketones) yield 1,3,4-oxadiazines but require meticulous purification . Key parameters for optimization include solvent choice, reaction time, and temperature control, monitored via TLC .
Q. How are structural and purity characteristics of this compound validated?
Characterization relies on spectral data (e.g., H NMR, C NMR, IR) and elemental analysis. For example, cyclization products are confirmed by diagnostic peaks in NMR for oxadiazine ring protons (~δ 4.5–5.5 ppm) and methyl groups (~δ 2.1–2.5 ppm) . Purity is assessed via HPLC or melting point consistency (e.g., 141–143°C for analogous triazole derivatives) .
Q. What preliminary biological screening models are suitable for pyrazolo-oxadiazine derivatives?
Initial pharmacological evaluation often involves cytotoxicity assays against human tumor cell lines (e.g., MCF-7, NCI-H460, SF-268) using MTT or SRB protocols. For instance, 1,3,4-oxadiazine derivatives show IC values ranging from 238–405 µg/mL against MCF-7, indicating moderate-to-strong activity . Antifungal screening against Fusarium oxysporum and Helminthosporium oryzae can also assess agricultural applications .
Advanced Research Questions
Q. How can molecular docking guide the design of this compound derivatives with enhanced bioactivity?
Docking studies with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predict binding affinities. For pyrazolo-triazole hybrids, docking scores correlate with antifungal activity by inhibiting ergosterol biosynthesis . Advanced protocols include:
Q. What strategies resolve contradictions in antitumor activity data across cell lines?
Discrepancies in IC values (e.g., MCF-7 vs. SF-268) may arise from cell-specific uptake mechanisms or metabolic resistance. Mitigation approaches include:
Q. How can hybrid composites enhance the therapeutic potential of pyrazolo-oxadiazines?
Conjugating 3,7-Dimethylpyrazolo-oxadiazine with biopolymers like dialdehyde chitosan (DACs) improves solubility and target specificity. For example, DACs composites show 1.7-fold higher anticancer activity (IC = 238 µg/mL vs. 405 µg/mL for the free compound) against MCF-7 due to sustained release and enhanced cellular uptake . Synthesis involves Schiff base formation between oxadiazine aldehydes and chitosan amines .
Q. What are the challenges in scaling up 1,3,4-oxadiazine synthesis, and how are they addressed?
Large-scale synthesis faces issues like low yields (<50%) due to intermediate instability and side reactions. Solutions include:
- One-pot methodologies to bypass isolation of reactive intermediates (e.g., N-acyldiazenes) .
- Flow chemistry systems for precise temperature control and reduced reaction times .
- Green solvents (e.g., ethanol-water mixtures) to simplify purification .
Methodological Tables
Table 1: Key Parameters for One-Pot Synthesis of 1,3,4-Oxadiazines
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Maximizes cyclization efficiency |
| Temperature | Reflux (~100°C) | Accelerates reaction rate |
| Reaction Time | 6–8 hours | Prevents over-cyclization |
| Substrate Ratio | 1:1 (Acylhydrazide:Allenoate) | Minimizes byproducts |
Table 2: Anticancer Activity of Pyrazolo-Oxadiazine Derivatives
| Compound | Cell Line (IC, µg/mL) | Mechanism of Action |
|---|---|---|
| Oxadiazine-Chitosan Composite | MCF-7 (238) | Apoptosis via ROS generation |
| Free Oxadiazine | MCF-7 (405) | Weak DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
